1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
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Overview
Description
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone precursor.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro, methyl, or dimethoxy positions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-phenyl-3,5-dimethylpyrazole: Lacks the chloro and dimethoxy substituents, resulting in different chemical and biological properties.
1-(4-chlorophenyl)-3,5-dimethylpyrazole: Contains a chloro substituent but lacks the dimethoxy and ethyl groups, leading to variations in reactivity and applications.
3,5-diphenyl-1H-pyrazole: Lacks the chloro, methyl, dimethoxy, and ethyl substituents, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C28H29ClN2O4 |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole |
InChI |
InChI=1S/C28H29ClN2O4/c1-7-21-27(18-9-12-23(32-3)25(14-18)34-5)30-31(20-11-8-17(2)22(29)16-20)28(21)19-10-13-24(33-4)26(15-19)35-6/h8-16H,7H2,1-6H3 |
InChI Key |
JUIVUFNSEJXEBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)C)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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